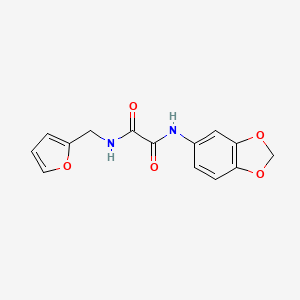![molecular formula C19H21NO5 B5124726 ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as EMA-01 and is a member of the benzoate ester family. EMA-01 has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EMA-01 is not fully understood. However, it has been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. EMA-01 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, EMA-01 has been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
EMA-01 has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EMA-01 has also been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to induce apoptosis in cancer cells and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
EMA-01 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This makes it a potential therapeutic agent for various diseases. Another advantage is that it can be synthesized using various methods and has been reported to yield high purity. However, one limitation is that the mechanism of action of EMA-01 is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of EMA-01.
Orientations Futures
There are several future directions for the study of EMA-01. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-oxidant properties. Another direction is to determine the optimal dosage and administration of EMA-01. Additionally, further studies are needed to fully understand the mechanism of action of EMA-01 and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
EMA-01 can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with ethyl 2-(4-methoxyphenoxy)propanoate in the presence of a coupling agent. Another method involves the reaction of 3-aminobenzoic acid with 2-(4-methoxyphenoxy)propanoyl chloride in the presence of a base. Both methods have been reported to yield EMA-01 in good yields and high purity.
Applications De Recherche Scientifique
EMA-01 has been extensively studied for its potential as a therapeutic agent. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. EMA-01 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to scavenge free radicals and protect against oxidative stress.
Propriétés
IUPAC Name |
ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-19(22)14-6-5-7-15(12-14)20-18(21)13(2)25-17-10-8-16(23-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAZOTZQPJMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)
![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)